Methyl 3-methoxy-2-(4-methylpiperazin-1-YL)propanoate
Description
Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate is a synthetic organic compound featuring a piperazine ring substituted with a methyl group at the 4-position and a methoxy-propanoate ester moiety. Its molecular formula is C₁₀H₁₉N₂O₃, with a molecular weight of 227.27 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological or metabolic pathways . Its structural uniqueness lies in the combination of a polar methoxy group, a piperazine ring (known for enhancing solubility and bioavailability), and an ester functionality that facilitates metabolic stability during drug development.
Properties
IUPAC Name |
methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-11-4-6-12(7-5-11)9(8-14-2)10(13)15-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXALIAWKOWDQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(COC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
- Starting Materials: Typically, the synthesis begins with methyl 3-hydroxy-2-propanoate or a related ester derivative.
- Methoxylation: Introduction of the methoxy group at the 3-position is achieved via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Piperazine Substitution: The 2-position is functionalized by nucleophilic substitution with 4-methylpiperazine, often under reflux conditions in an appropriate solvent like ethanol or acetonitrile.
- Purification: The product is purified by recrystallization or chromatography, followed by characterization using NMR, MS, and elemental analysis.
Detailed Stepwise Preparation (Inferred from Related Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | Starting acid + methanol + acid catalyst | Methyl propanoate intermediate |
| 2 | Methylation (Methoxylation) | Methyl iodide or dimethyl sulfate + base (e.g., K2CO3) | Introduction of methoxy group at C-3 |
| 3 | Nucleophilic substitution | 4-methylpiperazine + methyl 3-methoxy-2-halopropanoate | Formation of piperazinyl-substituted ester |
| 4 | Purification | Recrystallization or chromatography | Pure this compound |
Analytical Characterization
The synthesized compound is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR confirm the presence of methoxy, ester, and piperazine protons and carbons.
- Chemical shifts for methoxy protons appear around δ 3.7 ppm, while piperazine ring protons resonate between δ 2.3–3.5 ppm.
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- Molecular ion peaks consistent with the molecular weight of the compound confirm the expected structure.
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- Carbon, hydrogen, and nitrogen content measured to verify compound purity and composition.
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- Provides physical data for compound identification.
Research Results and Data from Related Compounds
While direct synthesis data for this compound is scarce, analogous compounds such as methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates have been synthesized using similar methodologies involving esterification, amine substitution, and purification steps. These studies report yields typically above 80%, with well-defined NMR and MS spectra confirming structure.
Table 1: Representative NMR Data for Piperazine-Containing Esters (Adapted)
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Comments |
|---|---|---|---|
| Methoxy (OCH3) | 3.6 – 3.8 | Singlet | Ester methyl protons |
| Piperazine CH2 | 2.5 – 3.5 | Multiplet | Piperazine ring methylene protons |
| Piperazine N-CH3 | 2.2 – 2.4 | Singlet | Methyl on piperazine nitrogen |
| Propanoate CH | 3.5 – 4.0 | Multiplet | Alpha carbon adjacent to ester |
Table 2: Typical Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, acid catalyst, reflux | 85–90 | High purity methyl ester |
| Methoxylation | Methyl iodide, base, room temp | 75–85 | Efficient methylation |
| Piperazine substitution | 4-methylpiperazine, reflux | 80–90 | Nucleophilic substitution |
| Purification | Recrystallization | 90+ | High purity final product |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
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Basic Hydrolysis : Reacting with aqueous NaOH or KOH at 60–80°C produces 3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid.
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Acidic Hydrolysis : Treatment with HCl or H₂SO₄ at elevated temperatures (70–90°C) generates the corresponding acid, though with slower kinetics compared to basic conditions.
Table 1: Hydrolysis Conditions and Outcomes
| Reagent | Temperature (°C) | Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 1M NaOH | 80 | 4–6 | 3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid | 85–92 | |
| 2M HCl | 90 | 8–10 | 3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid | 72–77 |
Nucleophilic Substitution at the Ester Group
The methoxypropanoate ester participates in transesterification and aminolysis reactions:
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Transesterification : Reacting with primary alcohols (e.g., ethanol, benzyl alcohol) in the presence of catalytic acid (H₂SO₄) or base (NaOEt) yields corresponding alkyl esters.
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Aminolysis : Treatment with amines (e.g., ammonia, alkylamines) produces 3-methoxy-2-(4-methylpiperazin-1-yl)propanamide derivatives.
Table 2: Substitution Reactions
| Reagent | Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux, 6 h | Ethyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate | 88 | |
| Benzylamine | None | 60°C, 12 h | N-Benzyl-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide | 79 |
Amine Alkylation at the Piperazine Moiety
The 4-methylpiperazine group undergoes alkylation with alkyl halides or epoxides:
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Methylation : Reaction with methyl iodide in THF/K₂CO₃ produces quaternary ammonium salts .
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Ethylene Oxide Addition : Ring-opening of epoxides generates hydroxyalkyl derivatives.
Table 3: Alkylation Reactions
Scientific Research Applications
Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets in biological systems. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
To evaluate Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate, we compare it with three closely related compounds (Table 1) and discuss their structural, physicochemical, and functional differences.
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
Substituent Effects on Bioactivity The 2-methoxyphenyl group in Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate enhances binding affinity to serotonin or dopamine receptors due to aromatic interactions, unlike the simpler 4-methylpiperazine in the target compound . The 4-fluorophenyl substitution in Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate introduces electronegativity, improving membrane permeability and antimicrobial activity .
Ester vs. Carboxylic Acid Functionality this compound’s ester group offers metabolic stability compared to 3-(4-methylpiperazin-1-yl)propanoic acid, which is prone to rapid hydrolysis in vivo. However, the carboxylic acid derivative serves as a versatile intermediate for amide bond formation .
Stereochemical Considerations While the target compound’s synthesis (as described in ) involves a racemic mixture, analogs like Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate may exhibit stereospecific activity, necessitating chiral resolution for optimal efficacy.
Physicochemical Properties
- Solubility : The 2-methoxyphenyl analog (278.35 g/mol) shows reduced aqueous solubility compared to the target compound due to increased hydrophobicity .
- Stability: The ester group in this compound provides moderate stability under acidic conditions, whereas the imino group in the fluorophenyl analog is sensitive to oxidation .
Research Findings and Limitations
- Synthetic Utility : The target compound’s synthesis via hydrolysis of its methyl ester (using concentrated HCl at 70°C for 30 hours) highlights its role in generating carboxylic acid derivatives for further functionalization .
- Pharmacological Data Gap: No direct biological data (e.g., IC₅₀, binding assays) are available for this compound in the provided evidence, unlike its fluorophenyl and methoxyphenyl analogs, which have documented antimicrobial and CNS activities .
Biological Activity
Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate, identified by its CAS number 1779405-41-2, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by empirical data and research findings.
Chemical Structure:
- Molecular Formula: C10H20N2O3
- Molecular Weight: 216.28 g/mol
- IUPAC Name: this compound
The compound features a methoxy group and a piperazine moiety, which are known to influence its pharmacological properties.
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology. The piperazine structure is often associated with modulation of neurotransmitter systems, notably serotonin and dopamine pathways, which are critical in treating psychiatric disorders.
Inhibitory Activity
A study focusing on small molecule inhibitors highlighted the potential of compounds similar to this compound in inhibiting protein interactions crucial for cellular processes. For instance, the compound was evaluated for its inhibitory effects on the PRMT5-PBM interaction, with promising results indicating an IC50 value of approximately 12 μM .
Neuroprotective Effects
In silico studies have suggested that derivatives of this compound may interact beneficially with enzymes involved in neurodegenerative diseases. For example, docking studies with human catecholamine-O-methyltransferase (COMT) revealed potential binding affinities that could lead to the development of therapeutic agents against Parkinson's disease .
Study 1: PRMT5 Inhibition
A recent study screened for inhibitors of the PRMT5-substrate adaptor interaction, where this compound was included among several tested compounds. The results showed that modifications to the piperazine ring could enhance potency and selectivity against PRMT5 .
Study 2: Neurodegenerative Disease Models
In another investigation involving neurodegenerative disease models, compounds structurally related to this compound were evaluated for their ability to reduce neurotoxicity in cell lines expressing mutant huntingtin. Results indicated that such compounds could significantly lower the silencing activity associated with neurodegeneration at non-toxic concentrations .
Table 1: Biological Activity Overview
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3-methoxy-2-(4-methylpiperazin-1-yl)propanoate, and how can reaction conditions be optimized?
The synthesis of piperazine-containing esters often involves multi-step protocols. A plausible route includes:
- Step 1 : Coupling of a methoxy-substituted propanoate precursor with 4-methylpiperazine under palladium catalysis (e.g., Pd₂(dba)₃ and BINAP ligand) in an inert atmosphere (N₂) .
- Step 2 : Reduction of intermediate nitro groups using Fe powder and NH₄Cl in ethanol .
- Step 3 : Deprotection of tert-butyl carbamates with HCl/MeOH .
Q. Optimization Strategies :
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm methoxy (δ 3.2–3.5 ppm) and piperazine (δ 2.3–2.8 ppm) substituents. Compare with analogs like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) .
- Mass Spectrometry : ESI-MS can detect molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of methyl ester groups) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C–O–C ~105–110°) and torsional strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
- Software Validation : Use SHELXL for small-molecule refinement to cross-validate bond lengths (e.g., C–N: ~1.47 Å) and angles against databases .
- Twinned Data : For high-resolution macromolecular data, apply SHELXPRO to handle twinning and anisotropic displacement parameters .
- Angle Discrepancies : Compare with structurally similar esters (e.g., Ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate, β = 105.28° in monoclinic systems) .
Q. What computational approaches predict the reactivity of the 4-methylpiperazinyl group in ester hydrolysis?
- Quantum Chemistry : Density Functional Theory (DFT) calculates charge distribution on the piperazine N-atoms (e.g., nucleophilic attack susceptibility) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with hydrolysis rates using Hammett σ constants .
- MD Simulations : Simulate solvation effects in aqueous buffers to predict pH-dependent stability (e.g., accelerated degradation at pH < 3) .
Q. How should researchers design experiments to assess stereochemical outcomes in asymmetric synthesis?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, referencing retention times of analogs like (R)-1-phenyl-1-propanol .
- Circular Dichroism (CD) : Compare Cotton effects with known chiral esters (e.g., (2R)-configured propanoates) .
- X-ray Anomalous Dispersion : Resolve absolute configuration via SHELXL’s Flack parameter .
Q. What strategies address discrepancies in biological activity data across studies?
- Purity Verification : Confirm compound purity (>97%) via HPLC (C18 columns, 2.0 µL injection volume) .
- Assay Standardization : Use reference standards (e.g., Imp. B(BP), CAS 62337-66-0) to calibrate bioactivity assays .
- Meta-Analysis : Compare data with structurally related compounds (e.g., 4-methylpiperazinopropionic acid hydrazide, CAS 24636-93-9) to identify substituent-activity trends .
Experimental Design & Safety
Q. How to evaluate hydrolysis stability under varying pH conditions?
Q. What are the best practices for handling and storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
